molecular formula C16H18BrNO2 B12837848 methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

Cat. No.: B12837848
M. Wt: 336.22 g/mol
InChI Key: MAINHSJYWMIERU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 2-bromo-1-methyl-1H-indole-6-carboxylic acid with cyclopentylamine under specific conditions to introduce the cyclopentyl group. The final step involves methylation to form the ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products:

Scientific Research Applications

Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and cyclopentyl group can influence the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

methyl 2-bromo-3-cyclopentyl-1-methylindole-6-carboxylate

InChI

InChI=1S/C16H18BrNO2/c1-18-13-9-11(16(19)20-2)7-8-12(13)14(15(18)17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3

InChI Key

MAINHSJYWMIERU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCC3

Origin of Product

United States

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